molecular formula C10H8N4 B3358749 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine CAS No. 81810-23-3

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine

Cat. No.: B3358749
CAS No.: 81810-23-3
M. Wt: 184.2 g/mol
InChI Key: YDZKKZJYNWMFFA-UHFFFAOYSA-N
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Description

1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic framework incorporating nitrogen atoms, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific amines with aldehydes or ketones in the presence of catalysts can lead to the formation of the tricyclic core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine include:

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct electronic and steric properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-4-5-12-10-9(7)13-8-3-1-2-6-14(8)10/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZKKZJYNWMFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=CN=C3N2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231392
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81810-23-3
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Reactant of Route 2
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Reactant of Route 3
Reactant of Route 3
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Reactant of Route 4
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Reactant of Route 5
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Reactant of Route 6
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine

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